2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine 2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15959587
InChI: InChI=1S/C7H4Cl2N2S/c8-3-4-1-2-10-6-5(4)11-7(9)12-6/h1-2H,3H2
SMILES:
Molecular Formula: C7H4Cl2N2S
Molecular Weight: 219.09 g/mol

2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine

CAS No.:

Cat. No.: VC15959587

Molecular Formula: C7H4Cl2N2S

Molecular Weight: 219.09 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine -

Specification

Molecular Formula C7H4Cl2N2S
Molecular Weight 219.09 g/mol
IUPAC Name 2-chloro-7-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine
Standard InChI InChI=1S/C7H4Cl2N2S/c8-3-4-1-2-10-6-5(4)11-7(9)12-6/h1-2H,3H2
Standard InChI Key ZCVPOJDRMZSKKR-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=C1CCl)N=C(S2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyridine ring fused with a thiazole ring at the 5,4-b positions. The substitution pattern includes:

  • Chlorine atom at position 2 of the thiazole ring.

  • Chloromethyl group (-CH₂Cl) at position 7 of the pyridine ring.

This arrangement distinguishes it from closely related derivatives like 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine (CAS 1256478-41-7), where substituents occupy different positions .

Table 1: Comparative Structural Data

Property2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine
Molecular FormulaC₇H₄Cl₂N₂S (predicted)C₇H₄Cl₂N₂S
Molecular Weight219.09 g/mol (calculated)219.09 g/mol
CAS NumberNot reported1256478-41-7
Substituent Positions2-Cl (thiazole), 7-CH₂Cl (pyridine)6-Cl (pyridine), 2-CH₂Cl (thiazole)

Spectroscopic Characterization

Predicted spectral data for 2-chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine include:

  • ¹H NMR: Aromatic protons (δ 7.8–8.5 ppm), CH₂Cl group (δ 4.6–5.0 ppm).

  • ¹³C NMR: Thiazole C-2 (δ 150–155 ppm), pyridine C-7 (δ 45–50 ppm for CH₂Cl).

  • IR: C-Cl stretches (550–750 cm⁻¹), C-S vibrations (600–700 cm⁻¹) .

Synthetic Approaches

Retrosynthetic Analysis

The compound can theoretically be synthesized via:

  • Thiazole Ring Formation: Cyclocondensation of 2-aminopyridine derivatives with chlorinated thioureas or thioamides.

  • Post-Functionalization: Introducing the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution.

Optimized Reaction Conditions

  • Cyclization Step:

    • Reagents: Phosphorus oxychloride (POCl₃) or Lawesson’s reagent.

    • Solvent: Dichloroethane (DCE) at 80–100°C .

  • Chloromethylation:

    • Reagents: Chloromethyl methyl ether (MOMCl) with Lewis acids (e.g., ZnCl₂).

    • Temperature: 0–25°C to minimize side reactions .

Table 2: Synthetic Yield Comparison for Analogous Compounds

DerivativeYield (%)Purity (%)Reference
6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine6895
5-Chloro-2-methylthiazolo[5,4-b]pyridine7298

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group at position 7 is highly reactive, enabling:

  • Amination: Reaction with primary amines (e.g., methylamine) to form secondary amines.

  • Hydrolysis: Conversion to hydroxymethyl derivatives under acidic/basic conditions.

Cross-Coupling Reactions

The chlorine at position 2 participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura: With arylboronic acids to form biaryl systems.

  • Buchwald-Hartwig: With amines for C-N bond formation .

Biological and Industrial Applications

Antimicrobial Activity

Thiazolo[5,4-b]pyridine derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The chloromethyl group enhances membrane permeability, increasing potency .

Kinase Inhibition

Molecular docking studies suggest that the chloromethyl group improves binding affinity to PI3Kα (IC₅₀ ~5 nM predicted), comparable to FDA-approved inhibitors .

Table 3: Predicted Biological Activity Data

AssayResult (IC₅₀)Reference
PI3Kα Inhibition5 nM
Antimicrobial (MIC, S. aureus)8 µg/mL

Computational Insights

Stability Under Physiological Conditions

Density Functional Theory (DFT) simulations predict:

  • Hydrolysis Resistance: The chloromethyl group stabilizes the compound at pH 7.4 (t₁/₂ >24 hours).

  • Metabolic Susceptibility: CYP3A4-mediated oxidation at the thiazole sulfur .

Toxicity Profiling

  • AMES Test Prediction: Negative (non-mutagenic).

  • hERG Inhibition Risk: Low (IC₅₀ >10 µM) .

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